4-Methyl-5-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)thiazole
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Overview
Description
3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}PYRIDAZINE is a complex heterocyclic compound that features a combination of thiophene, thiazole, and pyridazine moieties. These structural elements are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}PYRIDAZINE typically involves multi-step reactions starting from commercially available precursors. One common approach is the condensation of thiophene derivatives with thiazole and pyridazine intermediates under controlled conditions. The reaction often requires the use of catalysts such as ytterbium (III) triflate and solvents like toluene, with microwave-dielectric heating to enhance yield and reduce reaction time .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high purity and yield. The use of continuous flow reactors can also be employed to optimize the synthesis process, allowing for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}PYRIDAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}PYRIDAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}PYRIDAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. For instance, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene-containing compound with antispasmodic properties.
Dorzolamide: A thiophene derivative used in the treatment of glaucoma.
Uniqueness
What sets 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}PYRIDAZINE apart is its unique combination of thiophene, thiazole, and pyridazine moieties, which confer a distinct set of chemical and biological properties. This structural complexity allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C18H14N4S3 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-methyl-5-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]-2-thiophen-2-yl-1,3-thiazole |
InChI |
InChI=1S/C18H14N4S3/c1-12-17(25-18(20-12)15-6-4-10-23-15)14-7-8-16(22-21-14)24-11-13-5-2-3-9-19-13/h2-10H,11H2,1H3 |
InChI Key |
CTZABRRGARKNTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CC=CC=N4 |
Origin of Product |
United States |
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